molecular formula C21H16ClN3O5 B6042578 3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide

3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide

Cat. No.: B6042578
M. Wt: 425.8 g/mol
InChI Key: PAYYNFGWYRKCBJ-UHFFFAOYSA-N
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Description

3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and a nitrophenoxyacetyl group. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related fields.

Properties

IUPAC Name

3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5/c22-15-3-1-2-14(12-15)21(27)24-17-6-4-16(5-7-17)23-20(26)13-30-19-10-8-18(9-11-19)25(28)29/h1-12H,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYYNFGWYRKCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acetylation: The acetylation of 4-nitrophenol to form 4-nitrophenoxyacetic acid.

    Amidation: The reaction of 4-nitrophenoxyacetic acid with an amine derivative to form the corresponding amide.

These reactions are typically carried out under controlled conditions, with specific reagents and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide involves its interaction with specific molecular targets. The nitrophenoxyacetyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro group can also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenoxyacetic acid: A precursor in the synthesis of the target compound.

    3-chloro-N-phenylbenzamide: A structurally similar compound with different functional groups.

    N-(4-nitrophenyl)benzamide: Another related compound with a nitro group on the phenyl ring.

Uniqueness

3-chloro-N-[4-[[2-(4-nitrophenoxy)acetyl]amino]phenyl]benzamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

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